Tebuquine
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Overview
Description
- Tebuquine is a synthetic compound that does not occur naturally. It is primarily used as an antimalarial drug.
- Technically, this compound is part of the human exposome , which encompasses all the exposures an individual encounters throughout their lifetime and how those exposures relate to health .
Preparation Methods
- Tebuquine can be synthesized through various routes. One common method involves starting from p-chloroiodobenzene as a raw material.
- The synthetic process typically includes cyclization reactions and functional group transformations to yield this compound.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Tebuquine undergoes several types of reactions, including oxidation , reduction , and substitution .
- Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
- Major products formed from these reactions include various derivatives of this compound.
Scientific Research Applications
- Tebuquine has applications beyond antimalarial use:
Chemistry: It serves as a valuable synthetic intermediate for other compounds.
Biology: Researchers study its effects on cellular processes and potential therapeutic applications.
Medicine: Besides antimalarial properties, it may have applications in treating other diseases.
Industry: this compound’s derivatives find use in the pharmaceutical and agrochemical sectors.
Mechanism of Action
- Tebuquine’s antimalarial activity involves targeting the Plasmodium parasite.
- It interferes with heme detoxification, disrupting the parasite’s ability to neutralize toxic heme by converting it into hemozoin.
- Molecular targets include heme polymerase and hemozoin formation pathways.
Comparison with Similar Compounds
- Tebuquine shares similarities with other antimalarial drugs, such as chloroquine and quinine .
- Its uniqueness lies in its improved efficacy against chloroquine-resistant strains of Plasmodium falciparum .
Properties
CAS No. |
74129-03-6 |
---|---|
Molecular Formula |
C26H25Cl2N3O |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)-4-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C26H25Cl2N3O/c1-26(2,3)30-15-17-12-20(14-22(25(17)32)16-4-6-18(27)7-5-16)31-23-10-11-29-24-13-19(28)8-9-21(23)24/h4-14,30,32H,15H2,1-3H3,(H,29,31) |
InChI Key |
BCHMRNALCJISMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)C4=CC=C(C=C4)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
74129-03-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tebuquine; CI-897; CI897; CI 897; WR-228,258; WR 228,258; WR228,258; WR-228258; WR 228258; WR228258. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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